2-(3-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[3-[3-(benzenesulfonylmethyl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c24-19-15-9-4-5-10-16(15)20(25)23(19)12-6-11-18-21-17(22-28-18)13-29(26,27)14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYARIERJKWXNFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)CCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been found to interact with the human dopamine receptor d2. These compounds have also been investigated for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials.
Mode of Action
It’s known that isoindoline-1,3-dione derivatives can interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2. This interaction could potentially influence the receptor’s function and lead to changes in the cell’s response to dopamine.
Pharmacokinetics
The compound was tested in silico (on the human dopamine receptor d2) to predict their affinities and some pharmacokinetic parameters
Result of Action
One of the isoindoline-1,3-dione derivatives was found to induce apoptosis and necrosis in raji cells. This suggests that these compounds could potentially have cytotoxic effects.
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored. This suggests that environmental factors could potentially influence the synthesis and application of these compounds.
Biological Activity
The compound 2-(3-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other relevant pharmacological data.
Chemical Structure and Properties
The compound is characterized by the presence of an isoindoline core fused with a phenylsulfonyl group and an oxadiazole moiety. This unique structure is hypothesized to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. The National Cancer Institute (NCI) evaluated its effects across various human tumor cell lines, revealing promising results:
- GI50/TGI Values : The compound exhibited mean GI50 (concentration required to inhibit cell growth by 50%) and TGI (total growth inhibition) values of 15.72 μM and 50.68 μM, respectively .
- Cell Line Sensitivity : Notably, it showed potent cytotoxic effects against several cancer cell lines:
Table 1: Anticancer Activity of the Compound Across Various Cell Lines
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) | Growth Inhibition (%) |
|---|---|---|---|---|
| HOP-62 | <10 | 50.68 | 91.85 | -17.47 |
| SF-539 | <10 | 50.68 | 91.85 | -49.97 |
| OVCAR-8 | <10 | 50.68 | 91.85 | -27.71 |
| DU-145 | <10 | 50.68 | 91.85 | -44.35 |
This data suggests that the compound has a broad spectrum of activity against various cancers, indicating its potential as a lead compound for further development.
Antimicrobial Activity
In addition to its anticancer properties, the compound also exhibits antimicrobial activity. In studies conducted on bacterial strains such as Staphylococcus aureus and Candida albicans, it demonstrated significant inhibition zones of up to 15 cm and 18 cm, respectively . These findings suggest that the compound could be explored for therapeutic applications in treating infections caused by these pathogens.
The precise mechanism through which this compound exerts its biological effects remains under investigation; however, it is believed that the oxadiazole moiety plays a crucial role in modulating biological pathways associated with cell proliferation and apoptosis.
Case Studies
Several case studies have been documented regarding the synthesis and evaluation of similar compounds with the oxadiazole structure:
- Synthesis Method : The compound was synthesized through a multi-step reaction involving phthalimide and phenylpiperazine derivatives, followed by characterization using NMR and X-ray diffraction techniques .
- In Vitro Studies : Further investigations into its pharmacokinetic properties revealed favorable absorption characteristics and metabolic stability, making it a candidate for oral bioavailability assessments .
Scientific Research Applications
Anticancer Properties
One of the most promising applications of 2-(3-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is its anticancer activity. Studies have indicated that derivatives of oxadiazole exhibit cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Cells : Research indicates that compounds derived from the oxadiazole structure show significant inhibition of MCF-7 cell proliferation, suggesting their potential as anticancer agents .
Antimicrobial Activity
In addition to anticancer properties, compounds containing the phenylsulfonyl and oxadiazole groups have demonstrated antimicrobial effects. Various studies have reported that these compounds can inhibit the growth of bacteria and fungi, making them candidates for further development in antimicrobial therapies.
Case Studies and Research Findings
Several studies have explored the synthesis and application of compounds related to this compound:
- Synthesis and Characterization : A study published in the Turkish Journal of Chemistry detailed the synthesis of novel triazoles bearing 1,2,4-oxadiazole and phenylsulfonyl groups. The researchers characterized these compounds using IR, NMR, and mass spectrometry techniques and evaluated their biological activities against cancer cell lines .
- Biological Activity Evaluation : Another research effort focused on evaluating the anticancer activity of synthesized oxadiazole derivatives against MCF-7 cells. The results indicated a promising cytotoxic effect that warrants further investigation into their mechanisms of action.
Comparison with Similar Compounds
Core Modifications: Isoindoline-1,3-dione Derivatives
Compounds in and share the isoindoline-1,3-dione core but differ in substituents. For example:
- 2-(4-(3-(3-hydroxyphenyl)acryloyl)phenyl)isoindoline-1,3-dione (): Incorporates a phenolic hydroxyl group, improving solubility via hydrogen bonding.
Key Difference : The target compound’s oxadiazole-propyl linker replaces the acryloylphenyl group, likely altering conformational flexibility and electronic properties.
Oxadiazole Ring Substitutions
The 1,2,4-oxadiazole moiety is critical for bioactivity and stability. Comparisons include:
- 2-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione (): Substituted with an isopropyl group, a compact, hydrophobic substituent. Molecular weight = 271.27 g/mol.
- 2-(3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione (): Features a methoxyethyl group, introducing polarity and ether-based hydrogen bonding.
Physicochemical Properties
*Note: logP and solubility values are estimated using analogous structures and substituent contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
